molecular formula C22H18ClN3O2 B4245073 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide

Cat. No.: B4245073
M. Wt: 391.8 g/mol
InChI Key: ZBGDDZZNEXOKPU-UHFFFAOYSA-N
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Description

N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide is a quinazolinone derivative characterized by a bicyclic core structure with a ketone group at position 5 and a 4-chlorophenyl substituent at position 5. The 2-position is functionalized with a 4-methylbenzamide group, contributing to its unique physicochemical and biological properties. Quinazolinones are pharmacologically significant due to their role as kinase inhibitors, antimicrobial agents, and antioxidants . This compound’s structural features, such as the electron-withdrawing chlorine atom and lipophilic methyl group, influence its bioavailability and target interactions .

Properties

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-13-2-4-15(5-3-13)21(28)26-22-24-12-18-19(25-22)10-16(11-20(18)27)14-6-8-17(23)9-7-14/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGDDZZNEXOKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinazoline intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound enhances lipophilicity (logP ~4.1, inferred) compared to the 4-methylphenyl analogue (logP 3.916 in ). Fluorine in the 4-fluorophenyl derivative () may improve metabolic stability but reduce logP due to lower hydrophobicity.
  • Benzamide Modifications: The 4-methylbenzamide group in the target compound balances solubility and membrane permeability.

Physicochemical Properties

  • logP and Solubility: The target compound’s 4-chlorophenyl group likely elevates logP compared to non-halogenated analogues. For example, the 4-methylphenyl derivative (logP 3.916, ) suggests that chlorine’s higher electronegativity and lipophilicity may increase logP by ~0.2–0.3 units.
  • Hydrogen Bonding: The benzamide group contributes to hydrogen-bond donor/acceptor capacity (1 donor, 6 acceptors in ), critical for target binding. Modifications like methoxy groups () or isopropyl substituents () alter these interactions.

Insights :

  • The target compound’s synthesis may parallel triazolopyrimidine protocols (), utilizing substituted aldehydes and amides.
  • Hydroxamic acid derivatives () employ distinct pathways, emphasizing the versatility of quinazolinone scaffolds.

Biological Activity

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN2O2C_{18}H_{17}ClN_{2}O_{2} with a molecular weight of approximately 344.79 g/mol. The structure includes a tetrahydroquinazoline core, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₂O₂
Molecular Weight344.79 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of tetrahydroquinazoline have shown moderate to strong activity against various bacterial strains. In a study evaluating antibacterial activity, compounds similar to this compound were tested against Salmonella typhi and Bacillus subtilis, demonstrating significant inhibitory effects .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may exhibit inhibitory effects on acetylcholinesterase (AChE) and urease. A study reported that certain derivatives showed strong AChE inhibition with IC50 values ranging from 1.13 to 6.28 µM . Such inhibition is crucial in the context of treating neurodegenerative diseases and managing urea levels in patients with renal issues.

Anticancer Activity

The tetrahydroquinazoline scaffold is associated with anticancer properties. Compounds derived from this structure have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of cancer cell proliferation . This potential makes it a candidate for further research in oncology.

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several derivatives of tetrahydroquinazoline and tested their antibacterial activity against multiple strains. The results indicated that modifications at the phenyl group significantly enhanced activity against gram-positive bacteria .
  • Enzyme Inhibition Research : Another investigation focused on urease inhibitors derived from similar compounds revealed that certain modifications led to increased potency compared to standard urease inhibitors . The most effective compound demonstrated an IC50 value significantly lower than that of the reference standard.
  • Anticancer Evaluation : In vitro studies assessed the anticancer effects of related compounds on various cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth and induce apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound likely interacts with active sites on enzymes such as AChE and urease, inhibiting their activity.
  • Cell Cycle Modulation : Its anticancer properties may involve interference with signaling pathways that regulate cell division.
  • Membrane Interaction : The lipophilic nature of the compound suggests it may interact with cell membranes, influencing permeability and cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide

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